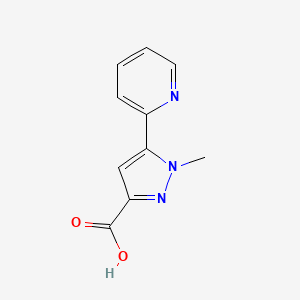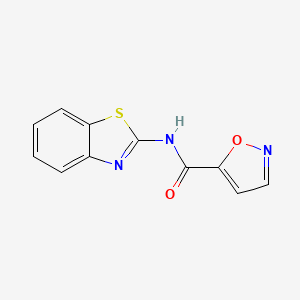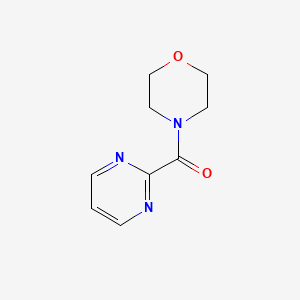
1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
説明
1-Methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, also known as MPPCA, is a small molecule compound with a variety of potential applications in scientific research. It is a member of the pyrazole family, which is a type of heterocyclic aromatic compound containing five atoms in a ring structure. MPPCA has been used in various areas of biochemistry, physiology, and pharmacology, and has been shown to have a wide range of effects on biological processes.
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Characterization : Research has led to the synthesis of new pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, which have been characterized using NMR, IR spectroscopies, and HRMS analyses. These compounds were also examined through X-ray diffraction and compared to density-functional-theory (DFT) calculations (Shen et al., 2012).
Chemical Reactions and Mechanisms
- Functionalization Reactions : Studies have focused on the reactions of pyrazole-3-carboxylic acid with various compounds, yielding different products and insights into reaction mechanisms. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamides and carboxylates, providing insights into the reaction mechanisms (Yıldırım et al., 2005).
Coordination Chemistry
- Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and their coordination/chelation and crystallization properties with various metal ions have been studied. These studies include the synthesis of mononuclear CuII/CoII coordination complexes (Radi et al., 2015).
Sensor Development
- Chemosensors : A probe based on a pyridine–pyrazole system was developed for the sensitive detection of Al3+ ions. This chemosensor displays a dramatic switch-on response to Al3+, allowing for the real-time detection of Al3+ in living cells (Naskar et al., 2018).
Molecular Docking Studies
- Molecular Docking and Antimicrobial Activity : Various derivatives of pyrazole have been synthesized and subjected to molecular docking studies to predict binding interactions with target proteins. These studies include examining the antimicrobial and antimycobacterial activity of these compounds (Reddy et al., 2022).
Photophysical Studies
- Photoreactions and Luminescence : Studies on compounds like 2-(1H-pyrazol-5-yl)pyridine and its derivatives have revealed their ability to exhibit different types of photoreactions, such as excited-state intramolecular and intermolecular proton transfers. These studies contribute to understanding the dual luminescence and kinetic coupling of fluorescence bands in these compounds (Vetokhina et al., 2012).
Magnetic Studies
- Magnetic Properties : Research on 2,6-di(pyrazol-1-yl)pyridine derivatives with various tether groups has shown that the iron(II) complexes of these ligands exhibit gradual thermal spin-crossover in solid state. This research is significant in understanding the spin states and magnetic properties of these complexes (Berdiell et al., 2021).
特性
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(6-8(12-13)10(14)15)7-4-2-3-5-11-7/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTJXHCOODAVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methoxyethyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517696.png)
![3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517704.png)
![3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517707.png)
![N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517715.png)
![N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517721.png)
![N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517726.png)
![N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517741.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517747.png)
![2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6517755.png)



![7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517776.png)
![2-(2,4-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517791.png)